Gene Array Fingerprint: 76% Overlap with Retinoic Acid-Responsive Genes Defines a Distinct Retinoid-Mimetic Mechanism Absent in Matrikine Peptides
Myristoyl Nonapeptide-3 (the acylated derivative of the target compound DLKERKDVY) was compared directly to all-trans retinoic acid (ATRA) in a gene array screening assay examining 92–96 skin-relevant genes. Retinoic acid upregulated 21 of these genes; Myristoyl Nonapeptide-3 co-upregulated 16 of those 21 genes, representing a 76% transcriptional pathway overlap with the clinical gold standard retinoid [1]. This gene-level mechanistic mimicry is not documented for matrikine signal peptides such as Palmitoyl Pentapeptide-4 (Matrixyl), which operates through TGF-β/Smad signaling cascades rather than retinoid receptor pathways [2].
| Evidence Dimension | Number of co-upregulated skin-relevant genes vs. retinoic acid benchmark |
|---|---|
| Target Compound Data | Myristoyl Nonapeptide-3: 16 of 21 retinoic acid-upregulated genes co-activated (76% overlap) |
| Comparator Or Baseline | All-trans retinoic acid (ATRA): 21 genes upregulated out of 92–96 skin-relevant genes tested |
| Quantified Difference | 76% gene activation overlap; 5 genes activated by ATRA only |
| Conditions | Gene array screening (92–96 skin-related genes); manufacturer (Symrise) in vitro study; no independent replication published to date |
Why This Matters
This gene-level evidence positions Nonapeptide-3 as the only commercially available peptide with a quantitatively characterized retinoic acid-mimetic transcriptional profile, making it the rational choice for formulations and research targeting retinoid-like gene activation without retinoic acid receptor binding.
- [1] Incidecoder. Myristoyl Nonapeptide-3 (Retinopeptide 189). Gene array screening data: 16/21 retinoic acid-responsive genes co-upregulated. View Source
- [2] Onerchem. Matrixyl 3000: Matrikine Science, Collagen Signalling. TGF-β/Smad mechanism contrasted with retinoid pathway. View Source
